5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide
Overview
Description
“5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C5H7ClN2 . It is a derivative of pyrazole, which is a five-membered aromatic ring structure consisting of two nitrogen atoms adjacent to three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest in recent years due to their wide range of biological activities . The synthesis of “5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide” and its analogs has been reported in several studies .
Molecular Structure Analysis
The molecular structure of “5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide” has been analyzed in several studies . The molecule is almost planar, with a mean deviation from the plane of 0.0259Å . The molecular structure also exhibits an approximate non-crystallographic twofold axis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide” have been analyzed in several studies . The compound has a molecular weight of 158.58 g/mol .
Scientific Research Applications
Antimicrobial Activity
Pyrazole derivatives have been investigated for their antimicrobial action against various fungi and bacteria .
Synthesis Methods
Advancements in the synthesis of pyrazole derivatives using eco-friendly catalysts and regioselective methods have been reported .
Insecticidal Activities
Some pyrazole derivatives have shown potential as insecticides .
Chemical Synthesis
Pyrazole compounds are used as reagents in the preparation of various chemical complexes .
Biological Potential
Indole derivatives, which share some structural similarities with pyrazoles, have diverse biological and clinical applications .
Future Directions
The future directions for research on “5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide” and its derivatives could include further studies on their synthesis, chemical reactions, and biological activities. Given the broad spectrum of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in drug discovery .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . They have been found in various therapeutic divisions like antipsychotic, anti-inflammatory, analgesic, anti-obesity drugs, and antidepressant agents .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrazole derivatives have been found to inhibit Aurora-A kinase .
Biochemical Pathways
Pyrazole derivatives are known to impact a broad range of pharmacological properties .
Pharmacokinetics
The molecular weight of the compound is 130575 , which could potentially influence its bioavailability.
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the associations between pyrazole molecules can depend strongly on the type of solvent .
properties
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-3-4(6(8)11)5(7)10(2)9-3/h1-2H3,(H2,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSKLGKDBGHLJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)N)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329283 | |
Record name | 5-chloro-1,3-dimethylpyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818806 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
CAS RN |
204251-18-3 | |
Record name | 5-chloro-1,3-dimethylpyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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